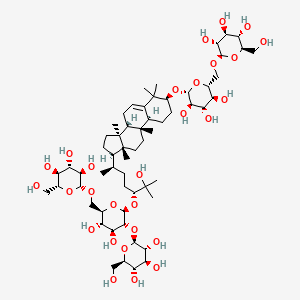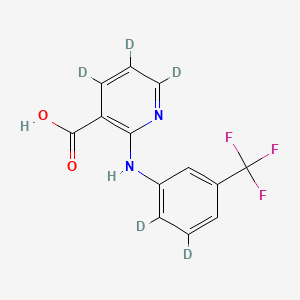
Niflumic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niflumic Acid-d5 is a deuterium-labeled derivative of Niflumic Acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is primarily used as a research tool in various scientific studies due to its unique properties. Niflumic Acid itself is known for its ability to block calcium-activated chloride channels and inhibit cyclooxygenase-2 (COX-2), making it effective in reducing inflammation and pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Niflumic Acid-d5 involves the incorporation of deuterium atoms into the Niflumic Acid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as solid-phase extraction (SPE) to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Niflumic Acid-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Niflumic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving calcium-activated chloride channels to understand their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new drugs and therapeutic agents due to its ability to inhibit COX-2 and block chloride channels
Mécanisme D'action
Niflumic Acid-d5 exerts its effects primarily by inhibiting cyclooxygenase-2 (COX-2) and blocking calcium-activated chloride channels. By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The blockage of chloride channels affects various cellular processes, including ion transport and cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Niflumic Acid-d5 include:
Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory properties.
Mefenamic Acid: Known for its analgesic and anti-inflammatory effects.
Tolfenamic Acid: Used in the treatment of migraine and other pain conditions.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of Niflumic Acid and related compounds .
Propriétés
Formule moléculaire |
C13H9F3N2O2 |
|---|---|
Poids moléculaire |
287.25 g/mol |
Nom IUPAC |
4,5,6-trideuterio-2-[2,3-dideuterio-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1D,2D,4D,5D,6D |
Clé InChI |
JZFPYUNJRRFVQU-UPLZBMDUSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1[2H])NC2=C(C(=C(C(=N2)[2H])[2H])[2H])C(=O)O)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


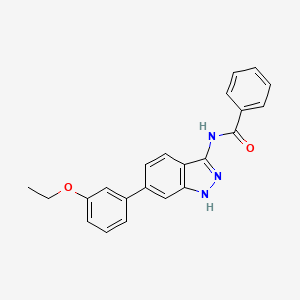

![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)

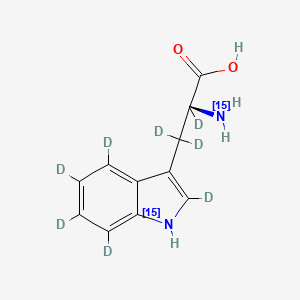


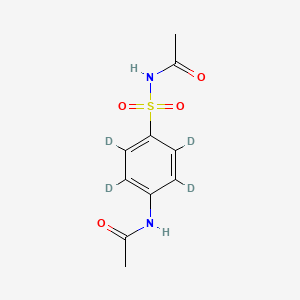
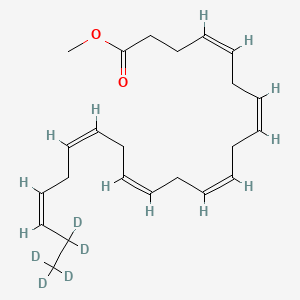
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
